Cas no 1805552-33-3 (4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid)

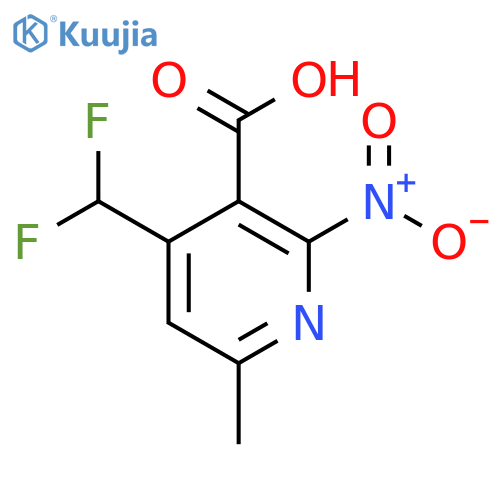

1805552-33-3 structure

商品名:4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid

CAS番号:1805552-33-3

MF:C8H6F2N2O4

メガワット:232.141048908234

CID:4898089

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid

-

- インチ: 1S/C8H6F2N2O4/c1-3-2-4(6(9)10)5(8(13)14)7(11-3)12(15)16/h2,6H,1H3,(H,13,14)

- InChIKey: GJXDVCJMZSNQEG-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(C)=NC(=C1C(=O)O)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 294

- トポロジー分子極性表面積: 96

- 疎水性パラメータ計算基準値(XlogP): 1.6

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029017235-250mg |

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid |

1805552-33-3 | 95% | 250mg |

$960.40 | 2022-04-01 | |

| Alichem | A029017235-1g |

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid |

1805552-33-3 | 95% | 1g |

$2,923.95 | 2022-04-01 | |

| Alichem | A029017235-500mg |

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid |

1805552-33-3 | 95% | 500mg |

$1,752.40 | 2022-04-01 |

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

1805552-33-3 (4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量